Gilteritinib - 1254053-43-4

Gilteritinib

Catalog Number: EVT-253565
CAS Number: 1254053-43-4
Molecular Formula: C29H44N8O3
Molecular Weight: 552.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.

Future Directions
  • Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []

  • Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.

Midostaurin

  • Compound Description: Midostaurin is a multi-target kinase inhibitor that targets FLT3, as well as several other kinases, including KIT, PDGFR, VEGFR, and PKC. It is approved by the FDA for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation, and as maintenance therapy following consolidation chemotherapy. [, ]
  • Relevance: Midostaurin and Gilteritinib are both FLT3 inhibitors, but Gilteritinib is more selective for FLT3. [, ] Gilteritinib has shown efficacy in patients who have relapsed or are refractory to prior FLT3 inhibitors, including midostaurin. [] Clinical trials are ongoing to compare the efficacy and safety of gilteritinib and midostaurin in combination with chemotherapy in patients with newly diagnosed FLT3mut+ AML. []

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor that targets FLT3, as well as other kinases, including VEGFR, PDGFR, KIT, and RAF. [] It is FDA-approved for the treatment of unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and differentiated thyroid carcinoma.
  • Relevance: Sorafenib and Gilteritinib are both FLT3 inhibitors, but Gilteritinib has a different binding profile and is more selective for FLT3. [] Similar to midostaurin, Gilteritinib has shown efficacy in patients who have relapsed or are refractory to sorafenib. []

Quizartinib

  • Compound Description: Quizartinib is a highly selective FLT3 inhibitor. It has shown clinical activity in patients with relapsed or refractory FLT3-ITD-positive AML, including those who have relapsed after prior treatment with other FLT3 inhibitors. []
  • Relevance: Quizartinib and Gilteritinib are both potent and selective FLT3 inhibitors. [] Both drugs have been compared in clinical trials, with Gilteritinib demonstrating a longer duration of response and potentially longer overall survival, while Quizartinib may achieve remission faster. []

CUDC-907

  • Compound Description: CUDC-907 is a dual inhibitor of PI3K and histone deacetylases (HDACs). It has demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD AML, in part by downregulating FLT3 expression. [, ]
  • Relevance: While not structurally related to Gilteritinib, CUDC-907 shows synergistic antileukemic effects when combined with Gilteritinib. [, ] CUDC-907 counteracts Gilteritinib-induced FLT3 upregulation, enhancing the drug's efficacy. [, ]

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK/ERK signaling pathway. [] It is FDA-approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.
  • Relevance: Trametinib effectively inhibits MEK-ERK signaling, which is often hyperactivated in Gilteritinib-resistant AML cells with NRAS mutations. [] Combining Trametinib with Gilteritinib shows promise as a potential therapeutic approach for overcoming Gilteritinib resistance. []

Azacitidine

  • Compound Description: Azacitidine is a pyrimidine nucleoside analog that inhibits DNA methyltransferase, leading to hypomethylation of DNA and cytotoxicity in rapidly dividing cells like leukemia cells. [] It is FDA-approved for the treatment of various myelodysplastic syndromes and AML.
  • Relevance: Azacitidine is often used in combination with Gilteritinib in patients with newly diagnosed AML who are ineligible for intensive chemotherapy. [] Studies suggest that the combination of Gilteritinib and Azacitidine is synergistic and may improve outcomes in these patients. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that promotes apoptosis in leukemia cells. [] It is FDA-approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
  • Relevance: Venetoclax has been explored in combination with Gilteritinib and intensive chemotherapy regimens like CLIA (Cladribine, Idarubicin, Cytarabine) for newly diagnosed FLT3-mutated AML. [] While early results suggest similar efficacy to Gilteritinib and chemotherapy alone, the addition of venetoclax may prolong count recovery. [] Further studies are needed to determine the optimal role of Venetoclax in this setting.
Overview

Gilteritinib is a novel compound primarily developed as a targeted therapy for acute myeloid leukemia (AML) characterized by mutations in the FMS-like tyrosine kinase-3 gene. This compound is recognized for its potent and selective inhibition of both the wild-type and mutated forms of the FMS-like tyrosine kinase-3 receptor, particularly the internal tandem duplications that lead to constitutive activation of this receptor. Gilteritinib has shown promise in improving survival rates among patients with relapsed or refractory AML, making it a significant advancement in oncological pharmacotherapy .

Source and Classification

Gilteritinib, initially known as ASP2215, belongs to the class of small molecule tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Gilteritinib targets the FMS-like tyrosine kinase-3 receptor, which plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, including AML. The rapid development of Gilteritinib was facilitated by prior research into other inhibitors targeting the same pathway, allowing for a more streamlined approach to its clinical application .

Synthesis Analysis

The synthesis of Gilteritinib involves several key steps that utilize standard organic chemistry techniques. The initial stages typically include:

  1. Coupling Reactions: The synthesis begins with the coupling of 4-nitropyrazole-3-carboxylic acid with various amines to form intermediates.
  2. Reduction Reactions: Subsequent reduction steps convert nitro groups into amines, facilitating further functionalization.
  3. Final Modifications: The final compound is obtained through substitutive reactions involving heterocyclic compounds, followed by deprotection steps where necessary.

Detailed methodologies often include techniques such as high-performance liquid chromatography for purification and characterization of intermediates and final products .

Molecular Structure Analysis

Gilteritinib's molecular structure can be described by its chemical formula and specific functional groups that contribute to its activity:

  • Chemical Formula: C22H24ClN5O
  • Molecular Weight: Approximately 405.91 g/mol
  • Structural Features: The structure includes a pyrazole ring system, which is crucial for its interaction with the FMS-like tyrosine kinase-3 receptor. The presence of chlorine and nitrogen atoms plays a significant role in modulating its biological activity.

The three-dimensional conformation of Gilteritinib allows it to effectively bind to the active site of the target enzyme, inhibiting its function .

Chemical Reactions Analysis

Gilteritinib undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Binding Interactions: Upon administration, Gilteritinib binds to the ATP-binding site of the FMS-like tyrosine kinase-3 receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that Gilteritinib is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that may also exhibit pharmacological activity or toxicity.
  3. Resistance Mechanisms: Research indicates that prolonged exposure can lead to resistance through mutations in the target receptor or activation of alternative signaling pathways .
Mechanism of Action

The mechanism of action of Gilteritinib is centered on its ability to inhibit the FMS-like tyrosine kinase-3 receptor:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding pocket, Gilteritinib prevents phosphorylation events that are essential for cell survival and proliferation.
  2. Induction of Apoptosis: Studies demonstrate that treatment with Gilteritinib leads to increased apoptosis in AML cells through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins like survivin .
  3. Cell Cycle Arrest: Gilteritinib has been shown to induce cell cycle arrest at the G0–G1 phase, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Gilteritinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but exhibits limited solubility in water, which can affect its bioavailability.
  • Stability: The compound remains stable under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within a range typical for small organic molecules.

These properties are critical when considering formulation strategies for effective drug delivery .

Applications

The primary application of Gilteritinib lies within oncology, specifically in treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase-3 mutations:

  1. Clinical Use: Gilteritinib has been approved for use in relapsed or refractory AML patients who have previously received other treatments.
  2. Research Applications: Ongoing studies are exploring its efficacy against other malignancies characterized by similar mutations or aberrant signaling pathways.
  3. Combination Therapies: There is interest in evaluating Gilteritinib's effectiveness when combined with other therapeutic agents, potentially enhancing treatment outcomes through synergistic effects .

Properties

CAS Number

1254053-43-4

Product Name

Gilteritinib

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C29H44N8O3

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)

InChI Key

GYQYAJJFPNQOOW-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Solubility

<1 mg/mL

Synonyms

ASP-2215; ASP2215; ASP 2215; Gilteritinib.

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.